N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-15(18)16-12-4-6-13(7-5-12)17-10-8-14(19-2)9-11-17/h4-7,14H,3,8-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZAKOJVPDMVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide typically involves the reaction of 4-methoxypiperidine with 4-bromophenylpropionamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the propionamide moiety can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-(4-hydroxypiperidin-1-yl)phenyl)propionamide.
Reduction: Formation of N-(4-(4-methoxypiperidin-1-yl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the body, modulating their activity. This interaction can lead to various biological effects, such as analgesia or anti-inflammatory responses. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement of opioid receptors and sigma-1 receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-fluorobenzyl)piperidin-1-yl)ethyl)-N-(4-methoxy-phenyl)propionamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
Uniqueness
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide stands out due to its specific substitution pattern on the piperidine ring and the presence of the methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article delves into the compound's structure, biological activity, potential therapeutic applications, and relevant research findings.
Biological Activity
Research indicates that this compound exhibits significant biological activity, primarily through its interaction with neurotransmitter receptors. Preliminary studies suggest potential effects on:
- Dopamine Receptors : The compound may modulate dopaminergic signaling pathways, which are crucial in treating conditions like Parkinson's disease and schizophrenia.
- Serotonin Receptors : Its interaction with serotonin receptors positions it as a candidate for addressing mood disorders such as anxiety and depression.
Table 1: Summary of Biological Activities
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound's structural features enable it to bind selectively to specific receptor sites, thereby influencing neurotransmitter release and receptor activation. Molecular docking studies have been employed to predict binding affinities and interactions with various receptors.
Case Studies and Research Findings
-
Study on Antidepressant Activity :
A study conducted on related compounds demonstrated that analogs of this compound exhibited significant antidepressant-like effects in animal models. The results indicated an increase in serotonin levels in the brain, suggesting a similar potential for this compound . -
Neuroprotective Effects :
Research has indicated that compounds with similar structures can provide neuroprotective effects against oxidative stress in neuronal cells. This property is particularly relevant for developing treatments for neurodegenerative diseases . -
Analgesic Properties :
In vitro assays have suggested that this compound may possess analgesic properties, potentially making it useful for pain management therapies .
Q & A
Q. Basic
- 1H NMR : Key signals include the methoxy group (δ 3.2–3.4 ppm, singlet), piperidine protons (δ 1.5–2.8 ppm), and amide NH (δ 8.1–8.3 ppm).
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time compared to standards .
How are in vitro bioactivity assays designed to evaluate enzyme inhibition or receptor interactions?
Q. Basic
- Enzyme Inhibition (e.g., COX-2) :
- Cell Viability (e.g., anticancer) :
- MTT assay on cancer cell lines (e.g., HeLa), with 48-hour exposure and absorbance at 570 nm .
How can structure-activity relationship (SAR) studies optimize biological activity?
Q. Advanced
- Modifications :
- Piperidine Methoxy Group : Replace with ethoxy or hydroxyl to assess electron-donating effects.
- Phenyl Substituents : Introduce halogens or sulfonamides for enhanced binding (e.g., para-substituted analogs).
- Data Analysis : Compare IC50 values (enzyme assays) and logP (HPLC) to correlate hydrophobicity with activity .
What mechanistic approaches elucidate the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID 5KIR). Key interactions:
- Methoxypiperidine with hydrophobic pocket (Val523, Leu352).
- Amide NH hydrogen bond with Tyr355 .
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
How can researchers resolve discrepancies in bioactivity data between structurally similar compounds?
Q. Advanced
- Comparative Analysis :
- Structural Features : Compare substituents (e.g., sulfonamide vs. methoxypiperidine) using QSAR models.
- Assay Conditions : Standardize protocols (e.g., pH, incubation time) to minimize variability.
- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259401) and ChEMBL to identify trends .
What strategies improve pharmacokinetic properties like solubility and metabolic stability?
Q. Advanced
- Salt Formation : Hydrochloride salts to enhance aqueous solubility (test via shake-flask method).
- Prodrug Design : Esterify the amide group for delayed hydrolysis in vivo.
- CYP450 Metabolism : Use human liver microsomes with LC-MS to identify major metabolites (e.g., O-demethylation) .
How are toxicity and off-target effects assessed in preclinical studies?
Q. Advanced
- hERG Inhibition : Patch-clamp assays to evaluate cardiac risk (IC50 < 10 μM indicates concern).
- Genotoxicity : Ames test (TA98 strain) with and without metabolic activation.
- Selectivity Profiling : Screen against a panel of 50 kinases/receptors (e.g., Eurofins Panlabs) .
What analytical challenges arise in quantifying the compound in biological matrices?
Q. Advanced
- Sample Preparation : Solid-phase extraction (C18 cartridges) for plasma/urine.
- LC-MS/MS : MRM mode with transitions m/z 345 → 128 (quantifier) and 345 → 201 (qualifier).
- Validation : Follow FDA guidelines for LOD (0.1 ng/mL), LOQ (0.3 ng/mL), and recovery (>85%) .
How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Q. Advanced
- BBB Prediction : Use SwissADME to calculate logBB (>0.3 favors penetration).
- P-glycoprotein Efflux : MDCK-MDR1 assay to assess efflux ratio (<2 indicates low efflux).
- 3D-QSAR : CoMFA/CoMSIA models to prioritize substituents with favorable steric/electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
